2'-Deoxy-5'-O-DMT-N6-Fmoc-adenosine 3'CE-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of DNA/RNA synthesis and has applications in scientific research, especially in the synthesis of modified oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite involves multiple steps, starting from the adenosine molecule. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMT) group.
Protection of the N6-amino group: This involves the addition of a fluorenylmethyloxycarbonyl (Fmoc) group.
Phosphitylation of the 3’-hydroxyl group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of protected intermediates: Using large-scale reactors and optimized reaction conditions.
Purification: Employing techniques such as column chromatography and crystallization to ensure high purity.
Quality control: Rigorous testing to confirm the chemical structure and purity of the final product
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: Commonly used in the synthesis of oligonucleotides.
Deprotection reactions: Removal of the DMT and Fmoc groups under acidic and basic conditions, respectively
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as tetrazole or other activators in anhydrous solvents.
Deprotection reactions: DMT group is removed using trichloroacetic acid (TCA) in dichloromethane, while the Fmoc group is removed using piperidine in dimethylformamide (DMF)
Major Products
The major products formed from these reactions are the desired oligonucleotides with specific modifications at the adenosine site .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various studies.
Biology: Plays a role in the study of nucleic acid interactions and functions.
Industry: Utilized in the production of custom DNA/RNA sequences for research and diagnostic purposes
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite involves its incorporation into oligonucleotides during synthesisThese modifications can influence the binding affinity and specificity of the oligonucleotides to their target sequences, thereby affecting their biological activity .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine 3’CE-phosphoramidite is unique due to its specific modifications at the 2’-deoxy, 5’-O-DMT, N6-Fmoc, and 3’CE positions. These modifications enhance its stability and functionality in oligonucleotide synthesis, making it a valuable tool in the field of nucleic acid research .
Properties
Molecular Formula |
C55H58N7O8P |
---|---|
Molecular Weight |
976.1 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63) |
InChI Key |
FQTBOVSKGJSPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.